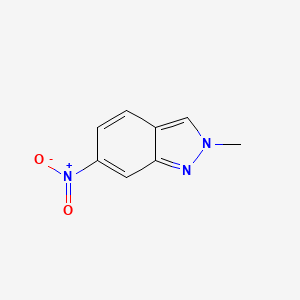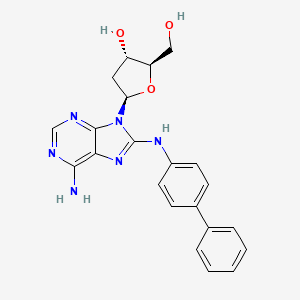![molecular formula C7H13NO B1265769 8-Azabicyclo[3.2.1]octan-3-ol CAS No. 501-33-7](/img/structure/B1265769.png)
8-Azabicyclo[3.2.1]octan-3-ol
Descripción general
Descripción
La nortropina es un compuesto bicíclico que contiene nitrógeno que pertenece a la clase de los alcaloides tropánicos. Está estructuralmente relacionado con la tropina, con la principal diferencia de que no tiene un grupo metilo en el átomo de nitrógeno. La nortropina es conocida por sus propiedades químicas únicas y se ha estudiado para diversas aplicaciones en química, biología y medicina.
Mecanismo De Acción
El mecanismo de acción de la nortropina implica su conversión a nortropina N-óxido, un radical nitroxi-lo muy activo. Este radical puede oxidar los grupos hidroxi y amino al aplicar un potencial eléctrico, lo que lo hace útil para la detección electroquímica . Los objetivos moleculares de la nortropina N-óxido incluyen varios grupos funcionales en moléculas biológicas, lo que permite la detección y cuantificación de estas moléculas en muestras complejas .
Análisis Bioquímico
Biochemical Properties
8-Azabicyclo[3.2.1]octan-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and monoamine oxidase. These interactions are primarily inhibitory, meaning that this compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters such as acetylcholine and monoamines. This inhibition is significant in the context of neurological and psychiatric disorders, where modulation of neurotransmitter levels is a common therapeutic strategy .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For example, the inhibition of acetylcholinesterase by this compound results in prolonged cholinergic signaling, which can enhance cognitive function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity. This binding is typically reversible and involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of neurological diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and reduce symptoms of neurological disorders. At high doses, it can cause toxic effects such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive inhibition of critical enzymes and the resulting imbalance in neurotransmitter levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and can bind to plasma proteins such as albumin. These interactions affect the localization and accumulation of the compound within different tissues, influencing its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the cytoplasm, nucleus, or mitochondria, where it can exert its effects. For instance, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La nortropina se puede sintetizar mediante varios métodos. Un método común consiste en la hidrogenación del 8-bencilnortropan-3-ona-perclorato usando un catalizador de paladio en una suspensión acuosa a temperatura ambiente y presión atmosférica . La reacción se sigue de una filtración para recuperar el catalizador, y el filtrado se trata con un intercambiador de aniones. El paso final consiste en tratar la solución reactiva alcalina con hidrógeno activado por níquel Raney .
Otro método consiste en la transesterificación de la tropina con di-fenil hidroxi acetil imidazol, seguida de la desmetilación para obtener nortropina benzilato . Además, la nortropina se puede sintetizar haciendo reaccionar tropanol con cloroformato de vinilo en cloroformo .
Métodos de producción industrial: La producción industrial de nortropina normalmente implica la síntesis a gran escala usando los métodos mencionados anteriormente. La elección del método depende de factores como el rendimiento, el coste y la escalabilidad. El uso de catalizadores de paladio y níquel Raney es común en entornos industriales debido a su eficiencia y reutilización.
Análisis De Reacciones Químicas
Tipos de reacciones: La nortropina experimenta diversas reacciones químicas, incluyendo la oxidación, reducción y sustitución. Una reacción notable es la oxidación de la nortropina para formar nortropina N-óxido, un radical nitroxilo muy activo . Esta reacción está catalizada por radicales nitroxi-lo y se puede utilizar para la detección y el análisis electroquímicos .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la nortropina incluyen paladio y níquel Raney para la hidrogenación, cloroformato de vinilo para reacciones de sustitución, y radicales nitroxi-lo para reacciones de oxidación . Las condiciones de reacción suelen implicar temperatura ambiente y presión atmosférica, lo que hace que los procesos sean relativamente sencillos y rentables.
Principales productos: Los principales productos formados a partir de las reacciones de la nortropina incluyen la nortropina N-óxido, que se utiliza en diversas aplicaciones analíticas, y la nortropina benzilato, que tiene posibles aplicaciones medicinales .
Aplicaciones Científicas De Investigación
La nortropina se ha estudiado ampliamente por sus aplicaciones en la investigación científica. En química, se utiliza como precursor para la síntesis de radicales nitroxi-lo altamente activos, que se emplean en la detección electroquímica y la catálisis . En biología, los derivados de la nortropina se utilizan como sondas fluorescentes para la detección de biomoléculas .
Comparación Con Compuestos Similares
La nortropina se compara a menudo con otros compuestos de radicales nitroxi-lo como el 2,2,6,6-tetrametilpiperidina 1-óxido (TEMPO) y el 2-azaadamantano N-óxido. La nortropina N-óxido es más activa que el TEMPO en la catálisis de oxidación debido a su estructura bicíclica, que reduce el impedimento estérico y aumenta la reactividad . Compuestos similares incluyen la tropina, la nortropinona y el 3α-hidroxi-8-azabiciclo[3.2.1]octano .
La estructura y reactividad únicas de la nortropina la convierten en un compuesto valioso en diversas aplicaciones científicas e industriales. Su capacidad para formar radicales nitroxi-lo altamente activos la diferencia de otros compuestos similares, destacando su potencial para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCYJLIYNNOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964516 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nor-psi-tropine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-33-7, 7432-11-3, 538-09-0 | |
| Record name | Pseudonortropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7432-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortropine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nor-psi-tropine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134.5 - 135 °C | |
| Record name | Nor-psi-tropine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















